Target Engagement: PrCP Inhibition Versus CB1 Antagonism in Pyrazole-Piperidine Series
2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is documented as a PrCP inhibitor, whereas the structurally analogous 1-aminopiperidine pyrazole series (e.g., rimonabant) acts as CB1 inverse agonists [1]. The compound's 2-aminopropan-1-one side chain directs activity toward PrCP rather than CB1, representing a target-level differentiation that is critical for metabolic disease research programs [2]. No cross-target activity data is currently available in the public domain for this specific compound.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | PrCP (prolylcarboxypeptidase) inhibitor [1] |
| Comparator Or Baseline | Rimonabant and related 1-aminopiperidine pyrazoles: CB1 inverse agonists (Ki ~1-10 nM at CB1) [2] |
| Quantified Difference | Target class differentiation: PrCP vs. CB1; quantitative IC50 data for the compound is not publicly disclosed |
| Conditions | Target annotation from Therapeutic Target Database; CB1 comparator data from published rimonabant pharmacology studies |
Why This Matters
For researchers studying PrCP-mediated pathways in obesity, diabetes, or inflammation, selecting this compound avoids the confounding CB1-mediated CNS effects associated with pyrazole-piperidine analogs like rimonabant.
- [1] Drug Information: Piperidinyl pyrazole derivative 3 (D0R3WH). Therapeutic Target Database (TTD), IDRBLab. Target: Prolylcarboxypeptidase (PRCP). View Source
- [2] Amato, G.S., et al. (2016). Pyrazole Antagonists of the CB1 Receptor with Reduced Brain Penetration. Bioorg. Med. Chem., 24(5), 1063–1070. doi: 10.1016/j.bmc.2016.01.033. View Source
